An In-depth Technical Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine for Researchers and Drug Development Professionals
Introduction
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a key intermediate in modern medicinal chemistry, valued for its unique structural features that impart desirable properties to bioactive molecules. The presence of the trifluoromethyl group on the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of O-[4-(trifluoromethyl)phenyl]hydroxylamine, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of O-[4-(trifluoromethyl)phenyl]hydroxylamine is fundamental to its effective application in research and synthesis.
Table 1: Physicochemical Properties of O-[4-(trifluoromethyl)phenyl]hydroxylamine
| Property | Value | Source(s) |
| CAS Number | 92381-17-4 | [1][2][3] |
| Molecular Formula | C₇H₆F₃NO | [1][3] |
| Molecular Weight | 177.12 g/mol | [1] |
| Appearance | Liquid | |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |
| IUPAC Name | O-[4-(trifluoromethyl)phenyl]hydroxylamine | [1][2] |
| Synonyms | 1-(aminooxy)-4-(trifluoromethyl)benzene |
Spectral Data Analysis
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Aromatic Protons | 7.0 - 7.6 | Two distinct signals (doublets) are expected for the aromatic protons due to the para-substitution pattern. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons. |
| -ONH₂ Protons | 4.5 - 5.5 (broad singlet) | The protons of the hydroxylamine group are typically exchangeable and appear as a broad singlet. The exact chemical shift can vary with solvent and concentration. |
| ¹³C NMR | ||
| Aromatic Carbons | 115 - 150 | Multiple signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| Trifluoromethyl Carbon | ~125 (quartet) | The carbon of the CF₃ group will be significantly deshielded and will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. |
Note: The predicted values are based on standard NMR correlation tables and data for structurally similar compounds.[5][6][7]
| Technique | Expected Peaks/Bands | Rationale |
| Mass Spectrometry (EI) | m/z 177 (M⁺), fragments corresponding to loss of -NH₂, -O, and -CF₃ | The molecular ion peak (M⁺) is expected at m/z 177. Common fragmentation patterns for aryl ethers and trifluoromethylated compounds would be observed.[8] |
| Infrared Spectroscopy (IR) | ~3300-3400 cm⁻¹ (N-H stretching), ~1600 cm⁻¹ (C=C aromatic stretching), ~1100-1300 cm⁻¹ (C-F stretching) | The IR spectrum is expected to show characteristic bands for the N-H bonds of the hydroxylamine, the aromatic ring, and the strong C-F bonds of the trifluoromethyl group. |
Synthesis and Purification
The synthesis of O-[4-(trifluoromethyl)phenyl]hydroxylamine is most commonly achieved through the reduction of 4-nitrobenzotrifluoride. This method offers a reliable and scalable route to the desired product.
Experimental Protocol: Synthesis via Reduction of 4-Nitrobenzotrifluoride
This protocol is based on established methods for the reduction of aromatic nitro compounds to arylhydroxylamines.[9][10][11]
Materials:
-
4-Nitrobenzotrifluoride
-
Zinc dust
-
Ammonium chloride
-
Ethanol
-
Water
-
Chloroform
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 4-nitrobenzotrifluoride (1 equivalent) with ammonium chloride (1.8 equivalents), distilled water, and ethanol.
-
To this stirred mixture, add zinc dust (2 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition of zinc is complete, continue stirring the mixture for an additional 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the zinc oxide and any unreacted zinc.
-
Extract the filtrate with chloroform.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford pure O-[4-(trifluoromethyl)phenyl]hydroxylamine.
Causality behind Experimental Choices:
-
Zinc dust and ammonium chloride: This combination provides a mild and effective reducing system for the conversion of the nitro group to a hydroxylamine.[9] The ammonium chloride acts as a proton source in the neutral medium, preventing the further reduction to the aniline.[10][11]
-
Ethanol/Water solvent system: This co-solvent system ensures the solubility of both the organic substrate and the inorganic reagents.
-
Column chromatography: This purification step is essential to remove any unreacted starting material and byproducts, such as the corresponding aniline.
Reactivity and Key Chemical Transformations
The reactivity of O-[4-(trifluoromethyl)phenyl]hydroxylamine is dominated by the nucleophilic character of the hydroxylamine moiety and the electronic influence of the trifluoromethyl-substituted phenyl ring.
Condensation with Carbonyl Compounds to Form Oximes
A cornerstone reaction of O-arylhydroxylamines is their condensation with aldehydes and ketones to form stable oxime ethers. This reaction is a powerful tool for bioconjugation and the synthesis of heterocyclic compounds. The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
Synthesis of Isoxazoles
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a valuable precursor for the synthesis of isoxazoles, a class of five-membered heterocyclic compounds with a wide range of biological activities.[12][13][14][15] The synthesis often involves the reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a general representation of the synthesis of isoxazoles from an O-arylhydroxylamine and a β-diketone.[16]
Materials:
-
O-[4-(trifluoromethyl)phenyl]hydroxylamine
-
A suitable 1,3-diketone (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of acid (e.g., HCl) or base (e.g., pyridine)
Procedure:
-
Dissolve O-[4-(trifluoromethyl)phenyl]hydroxylamine (1 equivalent) and the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acid or base to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired isoxazole.
Causality behind Experimental Choices:
-
1,3-Diketone: This substrate provides the two carbon atoms necessary to form the five-membered isoxazole ring with the N-O moiety of the hydroxylamine.
-
Acid or Base Catalyst: The catalyst facilitates the condensation and subsequent cyclization reaction.
-
Ethanol as Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a privileged moiety in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[17] O-[4-(trifluoromethyl)phenyl]hydroxylamine serves as a valuable intermediate for introducing this beneficial group into drug candidates.
Its primary application lies in the synthesis of isoxazole-containing compounds, which are present in a number of approved drugs and clinical candidates exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][14][15][18] For example, the core structure of the COX-2 inhibitor celecoxib and its analogues feature a pyrazole ring, which can be synthesized through methods that are conceptually similar to isoxazole synthesis, often involving condensation reactions.[19][20][21][22][23] The use of O-[4-(trifluoromethyl)phenyl]hydroxylamine allows for the straightforward introduction of the trifluoromethylphenyl group, a key pharmacophore in many selective COX-2 inhibitors.
Safety and Handling
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 10374970[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its unique combination of a reactive hydroxylamine functional group and a metabolically robust trifluoromethylphenyl moiety makes it an ideal building block for the synthesis of complex and biologically active molecules, particularly isoxazole-containing compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery of new and improved therapeutics.
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